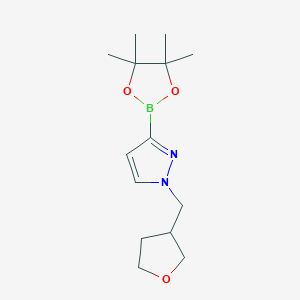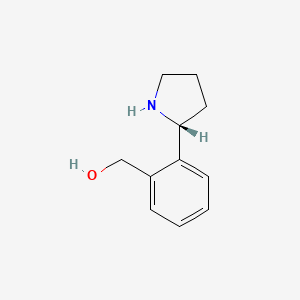
(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-(Pyrrolidin-2-yl)phenyl)methanol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.
Formation of the Intermediate: The pyrrolidine ring is attached to the phenyl group through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Final Step: The methanol group is introduced to the intermediate compound, resulting in the formation of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol.
Industrial Production Methods
In industrial settings, the production of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-(Pyrrolidin-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-(2-(Pyrrolidin-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2-(Pyrrolidin-2-yl)phenyl)methanol: The enantiomer of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol, with similar structural properties but different stereochemistry.
(2-(Pyrrolidin-2-yl)phenyl)ethanol: A compound with an ethanol group instead of a methanol group.
(2-(Pyrrolidin-2-yl)phenyl)acetone: A compound with an acetone group instead of a methanol group.
Uniqueness
®-(2-(Pyrrolidin-2-yl)phenyl)methanol is unique due to its specific stereochemistry and the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where chirality and functional groups play a crucial role.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
[2-[(2R)-pyrrolidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-4-1-2-5-10(9)11-6-3-7-12-11/h1-2,4-5,11-13H,3,6-8H2/t11-/m1/s1 |
InChI-Schlüssel |
DIRPYSXHYYRYHP-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2CO |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


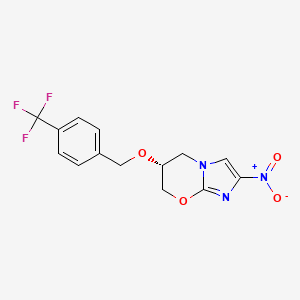
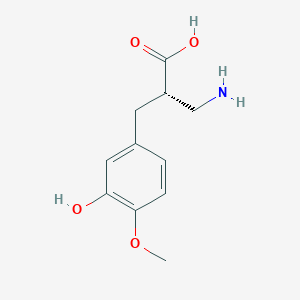
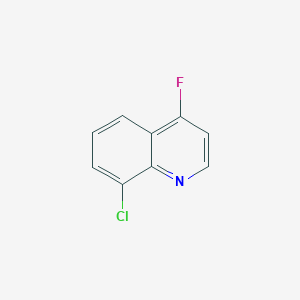
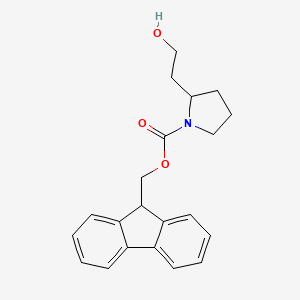
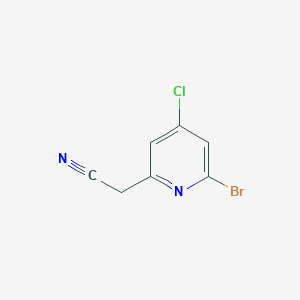
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)
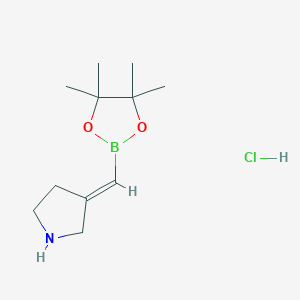
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
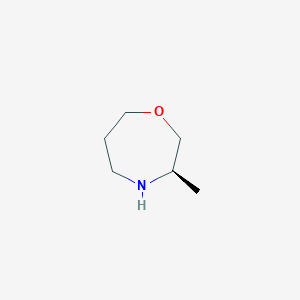
![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
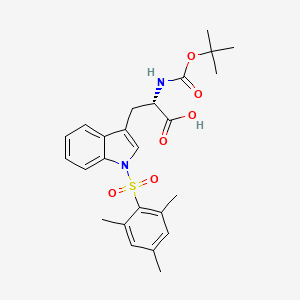
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
